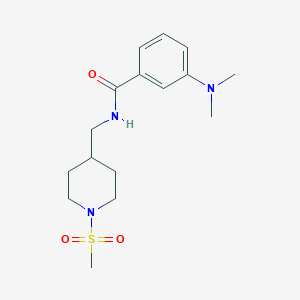![molecular formula C8H9NO4 B2795665 Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate CAS No. 1000932-97-7](/img/structure/B2795665.png)
Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate” is a chemical compound with the CAS Number: 1000932-97-7 . It has a molecular weight of 183.16 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate . Its InChI Code is 1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3H,4H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Biomolecular Studies
Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate and its derivatives play a crucial role in biomolecular studies. For instance, research has highlighted the potential of furanic compounds in elucidating the mechanisms of DNA modifications, such as the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, which is a significant process in epigenetic regulation. These studies provide insights into the dynamics of gene expression and the potential for active DNA demethylation pathways, suggesting a broader application in understanding genetic and epigenetic processes in mammals (Globisch et al., 2010).
Catalysis and Biomass Conversion
In the realm of green chemistry, methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate derivatives are studied for their role in the catalytic reduction of biomass-derived furanic compounds. These compounds are key intermediates in the conversion of biomass into valuable chemicals, highlighting their importance in sustainable chemical processes. For example, catalytic systems have been developed for the efficient conversion of glucose-based carbohydrates to 5-hydroxymethylfurfural (HMF), an essential platform chemical, demonstrating the potential of furanic derivatives in biorefinery applications (Nakagawa et al., 2013).
Biomedical Applications
The exploration of methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate derivatives extends into biomedical research, particularly in the development of new therapeutic agents. Studies have demonstrated the cytotoxicity of these derivatives against various cancer cell lines, indicating their potential as anticancer agents. Furthermore, their antibacterial activity against both Gram-positive and Gram-negative bacteria suggests applications in developing new antimicrobial compounds (Phutdhawong et al., 2019).
Material Science
In material science, the chemical flexibility of methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate derivatives is exploited for the synthesis of novel polymeric materials. Research into biobased polyesters utilizing furanic compounds as building blocks underscores the potential of these derivatives in creating sustainable and environmentally friendly materials. Such studies highlight the versatility of furanic derivatives in synthesizing polymers with desirable properties for various applications (Jiang et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-[(E)-hydroxyiminomethyl]-2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3-4,11H,1-2H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSPBBDGPFZMC-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=NO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=N/O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

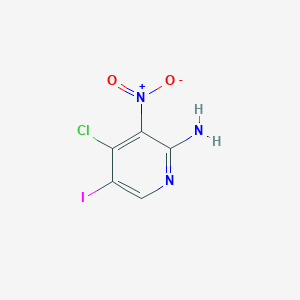
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
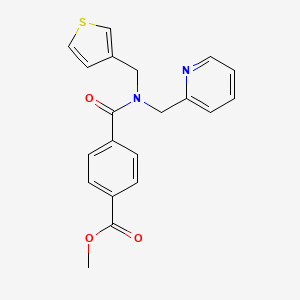
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2795586.png)
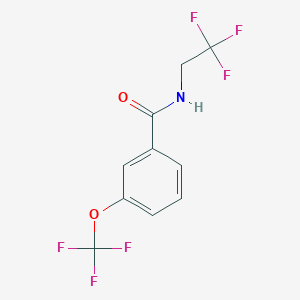
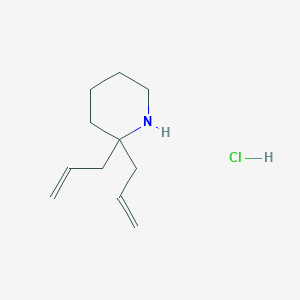

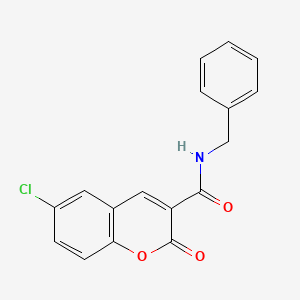
![N-(4-methoxyphenyl)-2-{[6-methyl-4-(4-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B2795596.png)
![methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2795597.png)
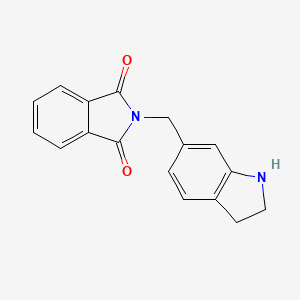
![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
